5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-[2-(oxolan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h6H,1-5H2,(H,12,13) |
InChI Key |
NRRVHRUYYWOJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Strategies
The key synthetic challenge is the formation of the 1,2,4-oxadiazole ring system bearing the carboxylic acid at position 3 and the 2-(tetrahydrofuran-2-yl)ethyl substituent at position 5.
Common synthetic approaches include:
Cyclization of amidoximes with carboxylic acid derivatives or acid chlorides:
The 1,2,4-oxadiazole ring is typically constructed by cyclodehydration of an amidoxime intermediate with a carboxylic acid derivative such as an acid chloride or ester. This method is well-documented for preparing 3,5-disubstituted 1,2,4-oxadiazoles.Use of nitrile oxides and tetrahydrofuran derivatives:
Another approach involves the reaction of tetrahydrofuran derivatives with nitrile oxides to form the oxadiazole ring through cycloaddition and subsequent rearrangement steps.-
- Amidoximes derived from nitriles corresponding to the desired substituent at position 5 (e.g., 2-(tetrahydrofuran-2-yl)ethyl nitrile).
- Acid chlorides or esters corresponding to the carboxylic acid substituent at position 3.
Stepwise Preparation Methodology
Below is a representative synthetic sequence based on literature precedents and patent disclosures:
Reaction Conditions and Optimization Parameters
| Parameter | Typical Values | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | DMF, THF, 2-methyltetrahydrofuran | Polar aprotic solvents favor cyclization and solubility |
| Temperature | 50–120°C depending on step | Higher temperature increases reaction rate but may cause side reactions |
| Reaction time | 6–48 hours | Longer times improve conversion but risk decomposition |
| Molar ratios | Amidoxime: acid chloride ~1:1 to 1:1.2 | Excess acid chloride can drive cyclization to completion |
| Catalysts/base | Acetic acid, sodium hydroxide, benzyltrimethylammonium hydroxide | Facilitate ring closure and neutralize byproducts |
Purification and Isolation
Column Chromatography:
Silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures from 7:3 to 1:1) is used to separate the product from impurities.Recrystallization:
Ethanol/water or methanol/water mixtures are effective solvents to recrystallize the product, achieving purity >95%.Drying:
Vacuum drying or drying under reduced pressure removes residual solvents.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Signals at δ 3–5 ppm correspond to tetrahydrofuran protons; aromatic or heterocyclic protons appear at δ 7–8 ppm.
- ^13C NMR: Carboxylic acid carbonyl carbon resonates at δ 170–175 ppm.
High Performance Liquid Chromatography (HPLC):
C18 reverse-phase column with acetonitrile/water mobile phase to confirm purity (>97%).Melting Point:
Expected melting point range for related oxadiazole carboxylic acids is approximately 180–185°C.Elemental Analysis:
Carbon, hydrogen, nitrogen content should match theoretical values for C12H15N3O4 (approximate formula for this compound).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amidoxime cyclization with acid chloride | 2-(tetrahydrofuran-2-yl)ethyl amidoxime + acid chloride | Thionyl chloride, base (NaOH) | 50–70°C, 12–48 h | High selectivity, well-established | Requires preparation of acid chloride, longer reaction time |
| Nitrile oxide cycloaddition | Tetrahydrofuran derivative + nitrile oxide | Catalyst, controlled temp | Mild to moderate temp, hours | Direct ring formation | Nitrile oxide generation can be hazardous |
| Ester hydrolysis route | Oxadiazole ester precursor | NaOH, reflux | Several hours | Simple hydrolysis step | Requires prior ester synthesis |
Research Findings and Industrial Relevance
The cyclization approach using amidoximes and acid chlorides is preferred for laboratory synthesis due to its reliability and control over substitution patterns.
Industrial scale synthesis adapts these methods with continuous flow reactors and optimized solvent systems (e.g., 2-methyltetrahydrofuran) to maximize yield and minimize waste.
Purification protocols involving recrystallization and chromatography ensure high purity suitable for pharmaceutical research.
The compound exhibits promising antitumor activity, making efficient synthesis critical for further biological evaluation.
Chemical Reactions Analysis
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and resins.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of 1,2,4-oxadiazole-3-carboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and biological activity:
Key Insights from Comparisons:
Substituent Effects on Bioactivity: The tetrahydrofuran-2-yl ethyl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., thienyl or bromophenyl) . Chlorophenyl and bromophenyl analogs exhibit pronounced antitumor activity, suggesting that halogens improve target binding via hydrophobic or halogen-bonding interactions .
Synthetic Accessibility :
- Esters of these compounds (e.g., ethyl or methyl carboxylates) are common precursors, with hydrolysis under basic conditions yielding the carboxylic acid derivatives (General Procedure-III ).
Structure-Activity Relationships (SAR) :
- The NCI-H522 lung cancer cell line is particularly sensitive to 1,2,4-oxadiazole-3-carboxylic acids, with growth inhibition values (GP) ranging from 68.09% to 86.18% depending on substituents .
- Tetrahydrofuran-containing derivatives (e.g., the acid in ) showed GP = 70.01%, comparable to chlorophenyl analogs, indicating that oxygen-rich substituents balance polarity and activity .
Research Findings and Implications
- Anticancer Potential: The tetrahydrofuran-ethyl substituent may confer selective inhibition of kinases or proteases due to its stereoelectronic profile, as seen in related scaffolds targeting c-Met or DNA gyrase .
- Synthetic Challenges : Introducing the tetrahydrofuran-ethyl group requires precise control over stereochemistry, which may complicate large-scale synthesis compared to simpler alkyl or aryl analogs .
- Future Directions : Functionalization of the THF ring (e.g., fluorination) could further optimize pharmacokinetic properties, as demonstrated in trifluoromethyl-oxadiazole derivatives with antiplasmodial activity .
Q & A
Q. Purity Optimization
- Reaction Monitoring : Use thin-layer chromatography (TLC) and -NMR to track intermediate formation .
- Recrystallization : Purify the final product using solvent mixtures like DMF/acetic acid .
- Temperature Control : Maintain precise reaction temperatures (e.g., 80–100°C) to minimize side products .
How can researchers characterize the structure of this compound using spectroscopic and computational methods?
Q. Basic Structural Elucidation
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole and tetrahydrofuran signals .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. Advanced Techniques
- X-ray Crystallography : Resolves 3D conformation, including stereochemistry of the tetrahydrofuran ring .
- DFT Calculations : Predict electronic properties and verify experimental NMR/IR data .
What strategies resolve discrepancies in biological activity data across studies?
Q. Advanced Data Contradiction Analysis
- Standardized Assays : Re-evaluate activity (e.g., antimicrobial IC) using uniform protocols (e.g., broth microdilution) .
- Orthogonal Validation : Confirm results with complementary methods (e.g., time-kill assays for antimicrobial activity) .
- Structural Analogs : Compare activity with derivatives to isolate the impact of the tetrahydrofuran-ethyl group .
How does the tetrahydrofuran moiety influence the compound’s pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Lipophilicity : The tetrahydrofuran ring enhances membrane permeability, measured via logP assays .
- Metabolic Stability : Assess hepatic microsome clearance rates to evaluate susceptibility to oxidation .
- Molecular Docking : Simulate interactions with targets (e.g., MAO-B) to rationalize binding affinity differences .
What in vitro and in vivo models are appropriate for evaluating its antimicrobial efficacy?
Q. Methodological Recommendations
- In Vitro :
- Broth Microdilution : Determine MIC/MBC against Gram-positive/negative strains .
- Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet assays .
- In Vivo :
- Murine Infection Models : Test efficacy in systemic or localized infections with pharmacokinetic profiling .
What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Q. Basic Quality Control
- HPLC-PDA : Quantify impurities (>95% purity threshold) and detect degradation products .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 1–3 months, monitoring via TLC and NMR .
How can researchers optimize reaction yields during scale-up synthesis?
Q. Advanced Process Chemistry
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility .
- Catalyst Optimization : Evaluate Pd/C or Ni catalysts for coupling steps to reduce reaction time .
- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and heat transfer .
What are the key challenges in formulating this compound for preclinical studies?
Q. Advanced Formulation Science
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility .
- pH Stability : Characterize degradation kinetics in physiological buffers (pH 4–8) .
How does the compound interact with biological macromolecules at the molecular level?
Q. Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes like MAO-B .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .
What computational tools are recommended for predicting toxicity and off-target effects?
Q. Advanced Predictive Modeling
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and CYP inhibition .
- Molecular Dynamics (MD) : Simulate interactions with off-target receptors (e.g., hERG channels) to assess cardiac risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
